![molecular formula C19H15N5O B12920829 Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)- CAS No. 122505-71-9](/img/structure/B12920829.png)
Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)acetamide: is an organic compound belonging to the class of phenylpyrazoles This compound features a pyrazole ring fused with a pyridazine ring, and it is substituted with phenyl groups at the 4 and 5 positions The acetamide group is attached to the nitrogen atom of the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Formation of the Pyridazine Ring: The pyridazine ring can be formed by the cyclization of a suitable precursor, such as a dihydropyridazine derivative.
Coupling of the Pyrazole and Pyridazine Rings: The pyrazole and pyridazine rings are then fused together through a cyclization reaction.
Introduction of the Phenyl Groups: The phenyl groups are introduced through a substitution reaction, typically using phenyl halides.
Attachment of the Acetamide Group: The acetamide group is introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)acetamide may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyrazole or pyridazine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, where halogenation or nitration can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration can be carried out using nitric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound has potential as an inhibitor of enzymes, particularly those involved in cell signaling pathways.
Medicine:
Anticancer Activity: Research has shown that derivatives of pyrazolo[3,4-c]pyridazine exhibit cytotoxic activity against cancer cell lines, making them potential candidates for anticancer drug development.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. In the case of anticancer activity, the compound may induce apoptosis in cancer cells by disrupting cell signaling pathways.
相似化合物的比较
N-(4-cyano-1-phenyl-1H-pyrazol-3-yl)acetamide: This compound has a similar structure but with a cyano group instead of phenyl groups.
N-(4,5-diphenyl-1H-pyrazolo[3,4-b]pyridine-3-yl)acetamide: This compound features a pyridine ring instead of a pyridazine ring.
Uniqueness: N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)acetamide is unique due to the presence of both phenyl groups and the acetamide group, which can influence its chemical reactivity and biological activity. The fusion of the pyrazole and pyridazine rings also contributes to its distinct properties compared to other similar compounds.
属性
CAS 编号 |
122505-71-9 |
|---|---|
分子式 |
C19H15N5O |
分子量 |
329.4 g/mol |
IUPAC 名称 |
N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)acetamide |
InChI |
InChI=1S/C19H15N5O/c1-12(25)20-18-16-15(13-8-4-2-5-9-13)17(14-10-6-3-7-11-14)21-23-19(16)24-22-18/h2-11H,1H3,(H2,20,22,23,24,25) |
InChI 键 |
PHHUDUOMJNIKIV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NNC2=NN=C(C(=C21)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate](/img/structure/B12920748.png)
![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B12920761.png)

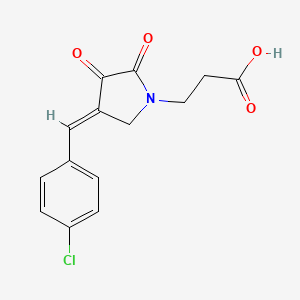
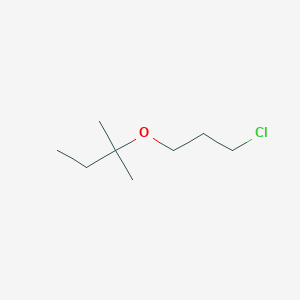
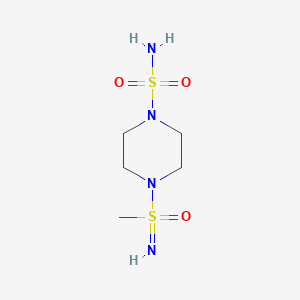
![4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide](/img/structure/B12920783.png)
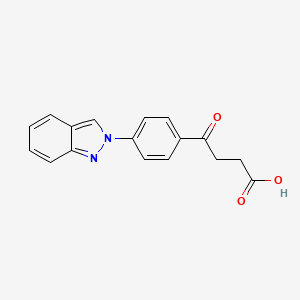
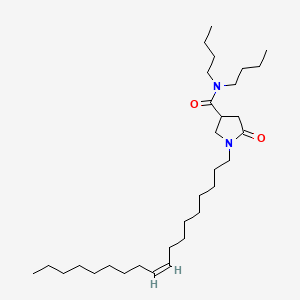
![4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B12920808.png)

![2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate](/img/structure/B12920816.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-2,6,8-trimethyl-](/img/structure/B12920828.png)
